

Pyridone 6 selectivity profile other kinase inhibitors

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Compound Focus: Pyridone 6

CAS No.: 457081-03-7

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Pyridone 6 Kinase Selectivity Profile

Kinase Target	IC ₅₀ / Inhibition Constant	Experimental Context	Citation
JAK2	1 nM	In vitro kinase assay	[1]
TYK2	1 nM	In vitro kinase assay	[1]
JAK3	5 nM	In vitro kinase assay	[1]
JAK1	15 nM	In vitro kinase assay (Murine)	[1]
CDK2	3.3 μM	In vitro kinase assay	[1]
cAMP-dependent kinase	7.1 μM	In vitro kinase assay	[1]
Mek	160 nM	In vitro kinase assay	[1]
IκB Kinase 2	300 nM	In vitro kinase assay	[1]
p38	11 μM	In vitro kinase assay	[1]
KDR	1.4 μM	In vitro kinase assay	[1]

Kinase Target	IC ₅₀ / Inhibition Constant	Experimental Context	Citation
PDGFR	1.49 μM	In vitro kinase assay	[1]
FGFR2	940 nM	In vitro kinase assay	[1]

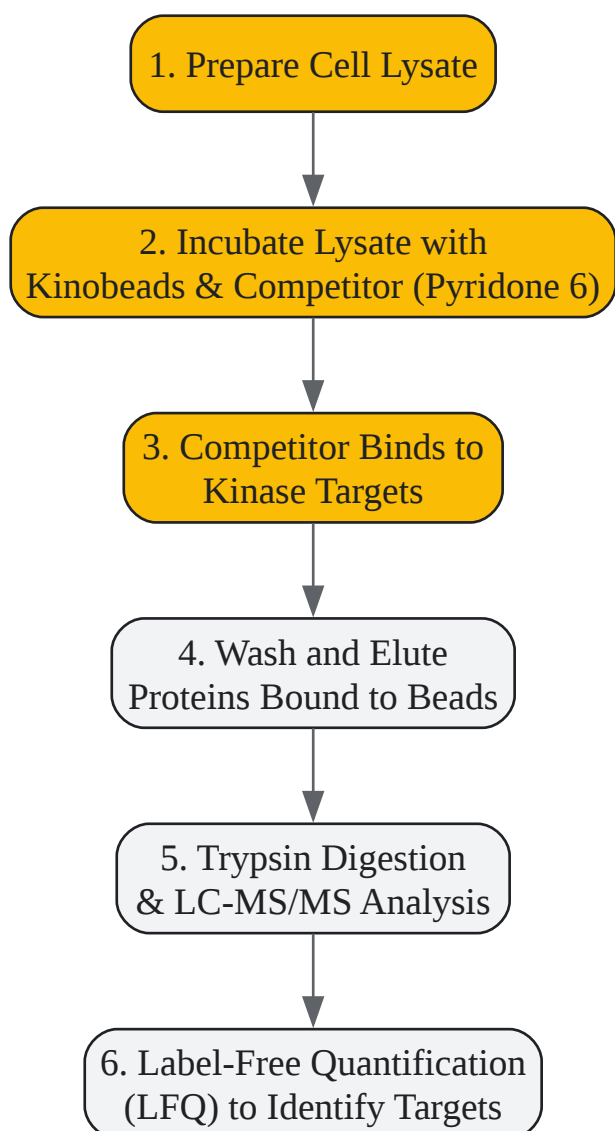
Key Experimental Methodologies

The data on kinase inhibitor selectivity is typically generated through standardized biochemical and cellular assays:

- In Vitro Kinase Assays:** These experiments measure a compound's ability to inhibit the activity of purified kinase enzymes. The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by half. The data in the table above is primarily derived from such assays, which form the basis for establishing potency and initial selectivity [1].
- Cellular Proliferation/Efficacy Assays:** These assess the functional biological impact of the inhibitor. For instance, **Pyridone 6** inhibited IL-2 driven proliferation of CTLL cells with an IC₅₀ of 0.1 μM and IL-4 driven proliferation with an IC₅₀ of 0.052 μM [1]. This demonstrates its ability to block JAK-dependent signaling in a cellular context.
- Chemical Proteomics (Kinobeads):** This more advanced technique profiles inhibitor interactions across a large part of the native kinome in a cellular context. Cell lysates are incubated with the inhibitor, which competes with immobilized, non-selective kinase inhibitors (Kinobeads) for binding to endogenous kinases. The reduction in kinase binding to the beads is quantified via mass spectrometry to determine apparent binding affinities (K_d app) for hundreds of kinases simultaneously [2]. This method provides a systems-wide view of selectivity under more physiologically relevant conditions.

Comparative Selectivity & Mechanisms

The following diagram illustrates the core experimental workflow for the Kinobeads profiling method, a key technique for assessing kinase inhibitor selectivity.



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Experimental Workflow for Kinobeads-Based Selectivity Profiling [2]

- **High Selectivity for JAK Family:** The data consistently shows that **Pyridone 6** is a **pan-JAK inhibitor** with low nanomolar potency (IC_{50} from 1-15 nM) against JAK1, JAK2, JAK3, and TYK2 [3] [1] [4]. Its affinities for many other kinases are significantly weaker, often in the micromolar range, establishing a strong selectivity window [1].
- **Advantage Over Earlier Inhibitors:** Compared to earlier JAK inhibitors like AG490, **Pyridone 6** is reported to be more sensitive and specific. It potently inhibits JAK-STAT3 activity without activating unintended pathways like ERK, which can occur with AG490 [4].
- **Relevance of the Pyridone Scaffold:** The pyridone chemical structure is a privileged motif in kinase inhibitor design. It can act as a bioisostere for adenine, effectively binding to the hinge region of the kinase ATP-binding site, which contributes to its potency and selectivity profile [5].

Key Considerations for Researchers

When interpreting this data for your research, please consider:

- **Assay Context is Crucial:** Selectivity data from purified enzyme assays (IC_{50}) may not fully translate to cellular or in vivo environments due to factors like cell permeability, ATP concentration, and protein binding.
- **Explore Broader Profiling Data:** For the most comprehensive picture, consult large-scale profiling studies. The "Kinase Inhibitor Set" characterized using Kinobeads is a valuable resource, with data available in ProteomicsDB for deeper analysis [2].
- **Functional Validation:** Biochemical binding is essential, but functional cellular assays are necessary to confirm the biological consequences of kinase inhibition in your specific experimental model.

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